molecular formula C13H17N3O3S B6586369 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide CAS No. 1219914-82-5

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide

Cat. No. B6586369
CAS RN: 1219914-82-5
M. Wt: 295.36 g/mol
InChI Key: CPSKTXWOLMCHNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is planar and can participate in π-stacking interactions, which can be beneficial in crystal packing .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific 1,2,4-oxadiazole derivative would depend on its substituents. For example, a compound with a 1,2,4-oxadiazole core and a 3-ethyl substituent has a molecular weight of 155.20 .

Scientific Research Applications

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide has been studied for its potential applications in medical research. It has been studied for its potential use in the treatment of a variety of diseases, including cancer, Alzheimer's, and Parkinson's disease. This compound has also been used in laboratory studies to investigate its biochemical and physiological effects. In addition, this compound has been studied for its potential use as an anti-inflammatory agent and as an antifungal agent.

Mechanism of Action

The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide is not fully understood. However, it is believed that this compound may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed that this compound may act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, this compound has been shown to have anti-inflammatory and antifungal effects.

Advantages and Limitations for Lab Experiments

The use of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide in laboratory experiments has several advantages. This compound is relatively easy to synthesize and has a relatively low cost. In addition, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating the mechanisms of action of various biological processes. The main limitation of this compound in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

Future research on N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide should focus on further elucidating its mechanism of action and exploring its potential applications in medical research. In particular, further research should focus on the potential use of this compound as an anti-inflammatory agent and as an antifungal agent. In addition, further research should focus on the potential use of this compound as a potential therapeutic agent for the treatment of a variety of diseases, including cancer, Alzheimer's, and Parkinson's disease. Finally, further research should focus on the potential use of this compound in laboratory studies to investigate its biochemical and physiological effects.

Synthesis Methods

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide can be synthesized from a variety of starting materials, including 4-propylbenzene-1-sulfonamide, 3-methyl-1,2,4-oxadiazol-5-ylmethyl chloride, and sodium hydroxide. The synthesis of this compound involves the reaction of 4-propylbenzene-1-sulfonamide with 3-methyl-1,2,4-oxadiazol-5-ylmethyl chloride in the presence of sodium hydroxide. This reaction produces this compound as the main product, with some byproducts.

Safety and Hazards

As with any chemical compound, the safety and hazards of a specific 1,2,4-oxadiazole derivative would depend on its structure. For example, N-(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-3-4-11-5-7-12(8-6-11)20(17,18)14-9-13-15-10(2)16-19-13/h5-8,14H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSKTXWOLMCHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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